An In-depth Technical Guide to N-(1-phenylcyclohexyl)propanamine: Structure, Properties, and Analysis
An In-depth Technical Guide to N-(1-phenylcyclohexyl)propanamine: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of N-(1-phenylcyclohexyl)propanamine, a molecule of significant interest to researchers, scientists, and professionals in drug development and forensic analysis. As an analogue of phencyclidine (PCP), its chemical characteristics and analytical profiles are crucial for its identification and understanding its pharmacological potential. This document delves into its chemical structure, physical properties, synthesis, and analytical methodologies, offering field-proven insights and validated protocols.
Introduction to the Arylcyclohexylamine Class
N-(1-phenylcyclohexyl)propanamine belongs to the arylcyclohexylamine class of compounds. This chemical family is characterized by a cyclohexylamine structure with an aryl group attached to the same carbon as the amine.[1] The prototypical arylcyclohexylamine is phencyclidine (PCP), which was initially investigated as an anesthetic agent.[1] The pharmacological profile of arylcyclohexylamines is diverse, with many exhibiting NMDA receptor antagonist, dopamine reuptake inhibitory, and µ-opioid receptor agonist properties.[1] These interactions at a molecular level translate to a range of physiological effects, including anesthetic, analgesic, stimulant, and dissociative properties, making this class of compounds a subject of ongoing research for potential therapeutic applications and a point of concern in the context of designer drugs.[1][2]
Chemical Structure and Nomenclature
The precise chemical structure of a molecule is fundamental to understanding its properties and reactivity.
IUPAC Name: N-propyl-1-phenylcyclohexan-1-amine
Synonyms: N-(1-phenylcyclohexyl)propanamine, PCPr[3]
Molecular Formula: C₁₅H₂₃N
Molecular Weight: 217.35 g/mol
The structure consists of a central cyclohexyl ring. A phenyl group and a propanamine (or N-propylamine) group are both attached to the same carbon atom (C1) of the cyclohexane ring.
Caption: 2D Chemical Structure of N-(1-phenylcyclohexyl)propanamine.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 217.35 g/mol | Calculated |
| Boiling Point | Predicted to be similar to N-isopropyl-l-phenylcyclohexylamine (99-101 °C at 0.9 mm Hg) | [4] |
| Melting Point (HCl salt) | Predicted to be in the range of similar arylcyclohexylamine salts (e.g., N-ethyl-1-phenylcyclohexylamine HCl: 236-237 °C) | [4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and chloroform. The hydrochloride salt is expected to be soluble in water. | General chemical principles |
| LogP | 3.7 (Predicted for N-(Isopropyl)-1-phenylcyclohexylamine) | [5] |
Synthesis Methodology
The synthesis of N-(1-phenylcyclohexyl)propanamine can be approached through established methods for the N-alkylation of 1-phenylcyclohexylamine (PCA). The causality behind this experimental choice lies in the ready availability of the PCA precursor and the straightforward nature of reductive amination.
A common and effective method is reductive amination . This two-step, one-pot reaction involves the formation of an imine from a primary amine and an aldehyde or ketone, followed by reduction of the imine to a secondary or tertiary amine.
Experimental Protocol: Synthesis of N-(1-phenylcyclohexyl)propanamine via Reductive Amination
Materials:
-
1-phenylcyclohexylamine (PCA)
-
Propanal (propionaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (in diethyl ether or isopropanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylcyclohexylamine (1 equivalent) in dichloromethane.
-
Imine Formation: Add propanal (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The formation of the corresponding imine can be monitored by thin-layer chromatography (TLC).
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. STAB is a mild and selective reducing agent, which is why it is preferred for this reaction to avoid side reactions.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Purification of the Free Base: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): For better stability and handling, the purified free base can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in diethyl ether or isopropanol until precipitation is complete. The resulting solid can be collected by filtration and recrystallized.
Caption: Experimental workflow for the synthesis of N-(1-phenylcyclohexyl)propanamine.
Analytical Characterization
Accurate analytical characterization is paramount for the unambiguous identification of N-(1-phenylcyclohexyl)propanamine. A combination of chromatographic and spectroscopic techniques is typically employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It has been successfully used for the detection of N-(1-phenylcyclohexyl)propanamine and its metabolites in biological samples.[6]
Expected Fragmentation Pattern:
The mass spectrum of N-(1-phenylcyclohexyl)propanamine is expected to show a molecular ion peak ([M]⁺) at m/z 217. The fragmentation pattern will be characteristic of arylcyclohexylamines, with key fragments arising from the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).[7] Expected fragments would include ions corresponding to the loss of a propyl group and fragments of the phenylcyclohexyl moiety. Mass spectral data for "PCPr" is available in the mzCloud database for reference.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the protons of the N-propyl group. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of these signals are indicative of the type of carbon atom (aromatic, aliphatic, attached to nitrogen). For the N-propyl group, distinct signals for the three carbon atoms are expected, with the carbon attached to the nitrogen appearing most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. For N-(1-phenylcyclohexyl)propanamine, a secondary amine, the following characteristic absorptions are expected:
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N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹.[7]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C-N Stretch: An absorption in the range of 1020-1220 cm⁻¹.[9]
Caption: A typical analytical workflow for the identification of N-(1-phenylcyclohexyl)propanamine.
Conclusion
N-(1-phenylcyclohexyl)propanamine is a significant member of the arylcyclohexylamine class of compounds. This guide has provided a detailed overview of its chemical structure, inferred physical properties, a plausible synthetic route, and key analytical methods for its characterization. While specific experimental data for this compound remains limited in the public domain, the information presented here, based on established chemical principles and data from closely related analogues, provides a solid foundation for researchers and scientists. Further experimental investigation into its physical, chemical, and pharmacological properties is warranted to fully elucidate its characteristics.
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